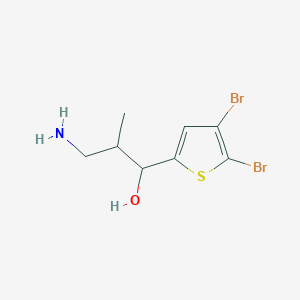
3-Amino-1-(4,5-dibromothiophen-2-yl)-2-methylpropan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-1-(4,5-dibromothiophen-2-yl)-2-methylpropan-1-ol is a complex organic compound that features a thiophene ring substituted with bromine atoms and an amino alcohol side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(4,5-dibromothiophen-2-yl)-2-methylpropan-1-ol typically involves multiple steps, starting from commercially available precursors. One common approach is the bromination of a thiophene derivative, followed by the introduction of the amino alcohol side chain through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, as well as specific solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product.
化学反应分析
Types of Reactions
3-Amino-1-(4,5-dibromothiophen-2-yl)-2-methylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atoms can be reduced to hydrogen, leading to the formation of a thiophene derivative without bromine.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used to replace the bromine atoms under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino alcohol group may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups to the thiophene ring.
科学研究应用
3-Amino-1-(4,5-dibromothiophen-2-yl)-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific electronic or optical properties.
Biology: The compound’s structural features make it a potential candidate for studying interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents, particularly in areas where brominated compounds have shown efficacy.
Industry: Its unique properties may be exploited in the development of advanced materials, such as polymers or coatings with specific functionalities.
作用机制
The mechanism by which 3-Amino-1-(4,5-dibromothiophen-2-yl)-2-methylpropan-1-ol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine atoms and the amino alcohol group can influence its binding affinity and specificity, leading to various biological effects.
相似化合物的比较
Similar Compounds
3-Amino-1-(4-bromothiophen-2-yl)-2-methylpropan-1-ol: Similar structure but with only one bromine atom.
3-Amino-1-(thiophen-2-yl)-2-methylpropan-1-ol: Lacks bromine atoms, which may affect its reactivity and applications.
3-Amino-1-(4,5-dichlorothiophen-2-yl)-2-methylpropan-1-ol: Substituted with chlorine instead of bromine, leading to different chemical properties.
Uniqueness
The presence of two bromine atoms on the thiophene ring in 3-Amino-1-(4,5-dibromothiophen-2-yl)-2-methylpropan-1-ol distinguishes it from similar compounds
属性
分子式 |
C8H11Br2NOS |
|---|---|
分子量 |
329.05 g/mol |
IUPAC 名称 |
3-amino-1-(4,5-dibromothiophen-2-yl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C8H11Br2NOS/c1-4(3-11)7(12)6-2-5(9)8(10)13-6/h2,4,7,12H,3,11H2,1H3 |
InChI 键 |
XKVYJHOZKHDTIK-UHFFFAOYSA-N |
规范 SMILES |
CC(CN)C(C1=CC(=C(S1)Br)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


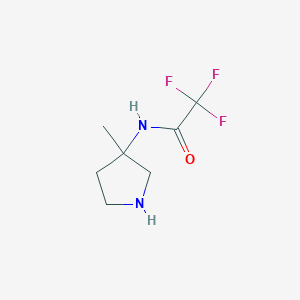
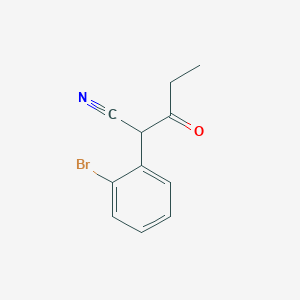
![5-Ethyl-1-oxaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13203006.png)


![1-{Thieno[3,2-b]pyridin-6-yl}ethan-1-amine](/img/structure/B13203020.png)
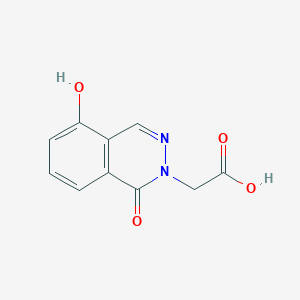

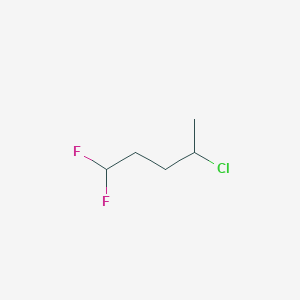
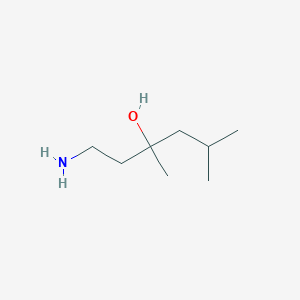
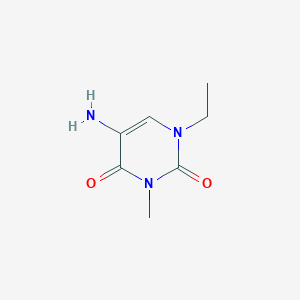
![2-amino-N-[2-(morpholin-4-yl)ethyl]acetamide hydrochloride](/img/structure/B13203062.png)
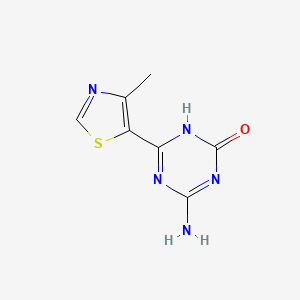
![N,N-Dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13203070.png)
